Undec-1-en-3-yl acetate

Description

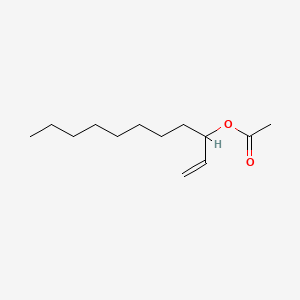

Structure

3D Structure

Properties

CAS No. |

94088-25-2 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

undec-1-en-3-yl acetate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3 |

InChI Key |

KQQKISBWTDGYIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C=C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways for Undec-1-en-3-yl Acetate (B1210297)

De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors. nih.govnih.gov For undec-1-en-3-yl acetate, such pathways involve building the carbon skeleton and introducing the necessary functional groups in a stepwise manner. Plausible routes can be inferred from established syntheses of analogous compounds. vulcanchem.com One logical de novo approach commences with an aldol (B89426) condensation reaction. For instance, a starting material like 2-hexenal could undergo a base-catalyzed condensation to construct a larger conjugated enal, which is then followed by reduction and acetylation to yield the final product. vulcanchem.com Another primary de novo pathway is the direct synthesis of the corresponding alcohol, undec-1-en-3-ol (B1598759), which is subsequently acetylated. vulcanchem.com

Stereoselective and Asymmetric Synthesis Strategies

The C3 position of this compound is a stereocenter, meaning the compound can exist as two different enantiomers. Asymmetric synthesis aims to selectively produce one of these enantiomers. ethz.chyork.ac.uk This is achieved through several key strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. ethz.chyork.ac.uk These methods introduce the necessary chirality by creating a diastereomeric or enantiomeric preference in the transition state of a key bond-forming reaction. egyankosh.ac.in

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org The effectiveness of a chiral auxiliary stems from its ability to create a sterically hindered and conformationally rigid environment, which biases the approach of reagents to one face of the molecule. numberanalytics.com

Table 1: Examples of Commonly Used Chiral Auxiliaries

| Auxiliary Type | Example(s) | Typical Applications |

|---|---|---|

| Oxazolidinones | Evans' oxazolidinones | Asymmetric aldol reactions, alkylations, and other carbonyl additions. numberanalytics.com |

| Camphorsultams | Oppolzer's camphorsultam | Asymmetric alkylations and aldol reactions. numberanalytics.com |

| Amino Alcohols | Myers' pseudoephedrine | Asymmetric alkylations. numberanalytics.com |

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as they can generate large quantities of a chiral product from a small amount of the catalyst. ethz.ch These catalysts are typically metal complexes featuring chiral ligands. nih.govmdpi.com For instance, bis-cyclometalated iridium(III) and rhodium(III) complexes have been developed as chiral-at-metal catalysts for asymmetric reactions. nih.gov Similarly, chiral bis(oxazolinyl) (box) Cu(II) complexes act as effective Lewis acid catalysts in enantioselective carbonyl-ene reactions, which can produce chiral α-hydroxy esters—versatile precursors for many chiral molecules. acs.org

Several enantioselective methods can be applied to synthesize chiral undecyl acetates. One powerful strategy is dynamic kinetic resolution (DKR). A notable example combines a lipase (B570770) enzyme with a ruthenium complex to transform racemic enol acetates or ketones into single-enantiomer chiral acetates with high yields and excellent optical purity. organic-chemistry.org This one-pot process involves enzymatic deacetylation, keto-enol tautomerization, metal-catalyzed reduction, and enantioselective acetylation. organic-chemistry.org

Another approach involves the asymmetric synthesis of the alcohol precursor, undec-1-en-3-ol, which is then esterified. For example, highly enantioselective catalytic reductive coupling of allyl acetate with acetylenic ketones, catalyzed by iridium complexes, can produce chiral propargyl alcohols. nih.gov These alcohols are direct precursors to the target molecule after reduction of the alkyne.

Table 2: Research Findings in Enantioselective Synthesis of Chiral Acetates/Precursors

| Method | Catalysts/Reagents | Substrate Type | Key Finding |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Lipase and Ruthenium Complex | Ketones, Enol Acetates | Concerted reaction produces chiral acetates with high yields (94-100%) and enantioselectivities (91-99% ee). organic-chemistry.org |

| Reductive Coupling | Iridium Catalyst, 2-Propanol, Allyl Acetate | Acetylenic Ketones | Highly enantioselective method to construct chiral allylic/propargylic alcohols, which are precursors to acetates. nih.gov |

Conventional Organic Synthesis Protocols

Conventional synthesis provides routes to racemic this compound without the use of chiral controllers. These methods are often straightforward and rely on well-established organic reactions. A primary method involves the direct acetylation of undec-1-en-3-ol. vulcanchem.com This can be achieved using common acetylating agents in the presence of a suitable catalyst or base. vulcanchem.com Another general protocol may involve an aldol condensation to form the carbon backbone, followed by subsequent functional group manipulations to arrive at the target acetate. vulcanchem.com

The most direct synthesis of this compound is the esterification of undec-1-en-3-ol with acetic acid or a derivative like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com Esterification is an equilibrium-limited reaction, so strategies are often employed to drive the reaction to completion. dergipark.org.tr This can involve using one reactant in excess or removing the water byproduct as it forms. dergipark.org.tr

The choice of catalyst is critical for optimizing the reaction. Acid catalysts are common, with examples ranging from sulfuric acid to solid acid catalysts like sulfo succinic acid or graphene oxide. dergipark.org.trorganic-chemistry.org Optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants is crucial for maximizing conversion and yield. dergipark.org.tr For sensitive substrates, milder methods have been developed, such as using trichloroacetimidates as alkylating agents for carboxylic acids under neutral conditions, which avoids the use of strong acids or bases that could damage other functional groups. nih.gov

Table 3: Selected Esterification Methods and Conditions

| Method | Activating Agent/Catalyst | Key Features |

|---|---|---|

| Fischer Esterification | Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; requires removal of water or excess alcohol. dergipark.org.tr |

| Acetylation | Acetic Anhydride/Acetyl Chloride | Highly reactive; often performed with a base (e.g., pyridine) or catalyst (e.g., iron triacetate). vulcanchem.com |

| TFFH Coupling | TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) | A convenient coupling reagent for forming esters from carboxylic acids. organic-chemistry.org |

Functional group interconversion (FGI) is a core strategy in organic synthesis where one functional group is transformed into another. imperial.ac.uk A powerful FGI approach to synthesize this compound involves the stereoselective reduction of an alkyne precursor, undec-1-yn-3-yl acetate (or its corresponding alcohol). The triple bond can be selectively reduced to a cis-(Z) or trans-(E) double bond, providing control over the alkene geometry. imperial.ac.uk

This strategy allows access to either geometric isomer from a common intermediate. The alkyne itself can be synthesized through various methods, including the addition of an acetylide anion to an aldehyde. The "alkyne zipper" reaction, which isomerizes an internal alkyne to a terminal position, further expands the versatility of using alkynes as synthetic intermediates. mdpi.com

Table 4: Reagents for Stereoselective Alkyne to Alkene Reduction

| Desired Product | Reagent(s) | Mechanism |

|---|---|---|

| (Z)-Alkene (cis) | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Catalytic hydrogenation over a "poisoned" catalyst. imperial.ac.uk |

| (Z)-Alkene (cis) | Hydroboration followed by protonolysis | Syn-addition of borane (B79455) across the triple bond. |

| (E)-Alkene (trans) | Na or Li in liquid NH₃ at -78 °C | Dissolving metal reduction via a radical anion intermediate. imperial.ac.ukfiveable.me |

Novel Catalytic Systems in Acetate Production

Recent advancements in catalysis have paved the way for more efficient, selective, and environmentally benign methods for producing acetate esters. These innovations, while often studied with model substrates like ethyl acetate or cyclohexyl acetate, provide a clear framework for the synthesis of more complex esters such as this compound. Key areas of progress include the development of organocatalysts and sophisticated metal-based catalytic systems. patsnap.comacs.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative for ester synthesis. rsc.org These catalysts often operate through mechanisms that activate either the alcohol or the acyl donor, facilitating the esterification process under mild conditions. acs.org

Proline-type organocatalysts and chiral phosphoric acids (CPAs) are prominent examples, known to facilitate a range of asymmetric reactions. rsc.orgnih.gov For instance, bifunctional organocatalysts, which can activate both reacting partners simultaneously, have shown great utility in complex multi-step sequences that could be adapted for synthesizing functionalized acetate precursors. nih.gov The aza-Morita–Baylis–Hillman (aza-MBH) reaction, an atom-economical carbon-carbon bond-forming process mediated by Lewis base catalysts, produces functionalized chiral molecules that are valuable precursors in pharmaceutical synthesis. jst.go.jp Although direct organocatalytic synthesis of this compound is not widely documented, these established principles represent a significant potential pathway.

Table 1: Overview of Organocatalytic Strategies for Ester Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, are highly relevant to the synthesis and functionalization of unsaturated acetates.

One notable approach involves the palladium-catalyzed coupling of haloalkynes with allyl acetate, which yields (Z)-β-haloenol acetates with high regio- and stereoselectivity. researchgate.net Furthermore, metal-catalyzed coupling of alkynes is a powerful method for preparing 1,3-enynes, which are key structural motifs found in many natural products and can serve as precursors to compounds like this compound. nih.gov Oxidative Heck reactions provide a direct method for functionalizing the olefinic portion of the molecule. For example, the synthesis of 2-phenylthis compound has been achieved through such a pathway, demonstrating a direct C-H functionalization to add an aryl group to the double bond. core.ac.uk

Table 2: Selected Metal-Catalyzed Reactions for Acetate Synthesis and Functionalization

Derivatization and Structural Modification of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, including the ester group, the alcohol-bearing carbon, and the terminal double bond. These features allow for the synthesis of a wide array of acyclic and cyclic analogues.

A straightforward and common route to undecenyl and undecyl acetates involves the transformation of readily available ketone and alcohol precursors. For instance, undecan-3-one can be reduced to undecan-3-ol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). cabidigitallibrary.org The resulting secondary alcohol can then be acetylated to yield undecan-3-yl acetate. cabidigitallibrary.org

Similarly, this compound can be synthesized via the direct acetylation of its corresponding alcohol, undec-1-en-3-ol. vulcanchem.com This esterification is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base or catalyst. vulcanchem.com Conversely, the acetate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol, undec-1-en-3-ol. vulcanchem.com

Table 3: Synthetic Transformations Involving Undecyl Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Undecan-3-one | 1. NaBH₄ | Undecan-3-ol | Ketone Reduction | cabidigitallibrary.org |

| Undecan-3-ol | Acetic Anhydride | Undecan-3-yl Acetate | Acetylation | cabidigitallibrary.org |

| Undec-1-en-3-ol | Acetic Anhydride or Acetyl Chloride | This compound | Acetylation | vulcanchem.com |

| This compound | Acid or Base (H₂O) | Undec-1-en-3-ol | Hydrolysis | vulcanchem.com |

The terminal double bond in this compound is a key site for introducing structural diversity. It readily participates in a variety of reactions common to alkenes.

Standard electrophilic addition reactions can be performed, such as bromination or epoxidation, to introduce new functional groups. vulcanchem.com Catalytic hydrogenation of the double bond using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) yields the saturated analogue, undecan-3-yl acetate. vulcanchem.com More advanced transformations include electrochemical oxidative functionalization, which represents a sustainable method for modifying olefins. rsc.org Additionally, palladium-catalyzed reactions like the oxidative Heck reaction can be used to form new carbon-carbon bonds directly at the olefin, for example, by introducing an aryl group. core.ac.uk In some cases, unexpected reactions can occur, such as the acetoxylation of a 1,1-disubstituted olefin during a planned Heck cyclization, highlighting the complex reactivity of such systems. nih.gov

Table 4: Representative Reactions for Functionalizing the Olefinic Moiety

| Reaction Type | Reagent(s) | Product Type | Description | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd-C | Saturated Acetate | Reduces the double bond to a single bond. | vulcanchem.com |

| Electrophilic Addition | Br₂, m-CPBA | Dihaloalkane, Epoxide | Adds atoms across the double bond. | vulcanchem.com |

| Oxidative Heck Reaction | Pd Catalyst, Aryl Source | 2-Aryl-substituted Alkene | Forms a C-C bond at the C2 position. | core.ac.uk |

| Electrochemical Oxidation | Electrochemical Cell | Various Oxygenated Products | Provides a green method for olefin functionalization. | rsc.org |

The synthesis of acyclic analogs of this compound is often straightforward, with the most common example being the previously mentioned undecan-3-yl acetate, formed via hydrogenation. vulcanchem.com

The synthesis of cyclic analogs is a more complex endeavor that leverages the reactivity of the linear chain to construct ring systems. Gold(I)-catalyzed cycloisomerization of acyclic 2,7-enyn-1-ols, which are structural relatives of undec-1-en-3-ol, can efficiently produce spiro[4.5]decane and spiro[4.4]nonane skeletons under mild conditions. acs.org Another powerful method involves the use of rhenium(VII) oxide (Re₂O₇) to mediate the transformation of acyclic precursors bearing both an allylic alcohol and an alkene into complex spirocyclic ethers. pitt.edu This reaction proceeds through a sequence involving allylic alcohol transposition and a Prins cyclization, creating two new rings and up to four stereocenters in a single, atom-economical step. pitt.edu These methods showcase how the undecane (B72203) framework can be manipulated to generate intricate cyclic structures, including spirocycles found in biologically active natural products. acs.orgpitt.edu

Table 5: Strategies for the Synthesis of Acyclic and Cyclic Analogs

| Analog Type | Synthetic Approach | Precursor Type | Key Transformation | Reference |

|---|---|---|---|---|

| Acyclic | Catalytic Hydrogenation | This compound | Reduction of C=C double bond. | vulcanchem.com |

| Cyclic (Spiroketone) | Gold(I)-Catalyzed Cycloisomerization | Acyclic 8-Aryl-2,7-enyn-1-ol | Claisen-type rearrangement and cyclization. | acs.org |

| Cyclic (Spiroether) | Rhenium-Mediated Spirocyclization | Acyclic Ketone with Allylic Alcohol and Alkene | Allylic transposition and Prins cyclization. | pitt.edu |

Enzymatic Synthesis and Biocatalysis of Acetate Esters

The synthesis of acetate esters through enzymatic routes represents a significant advancement in green chemistry, offering an alternative to traditional chemical methods. scispace.com Biocatalysis, particularly using lipases, provides high selectivity under mild reaction conditions, minimizing by-product formation and environmental impact. mdpi.combohrium.com These enzymes are versatile, capable of catalyzing reactions in both aqueous and non-aqueous environments, making them suitable for a wide range of synthetic applications, including the production of flavor and fragrance compounds like this compound. scispace.comnih.gov

Lipases (triacylglycerol hydrolases) are highly efficient biocatalysts for synthesizing acetate esters via two primary pathways: direct esterification and transesterification. mdpi.comunimi.it Direct esterification involves the reaction of an alcohol with acetic acid, while transesterification (or alcoholysis) involves the reaction of an alcohol with an ester, often an activated acetate like vinyl acetate, to form the desired acetate ester. jst.go.jpscielo.br

The selection of the lipase is critical for achieving high conversion rates. The table below illustrates the varying effectiveness of different lipases in the transesterification of geraniol (B1671447) with vinyl acetate, a model reaction for flavor ester synthesis. jst.go.jp

Table 1: Screening of Various Lipases for Geranyl Acetate Synthesis

| Lipase Source | Yield (%) |

| Pseudomonas fluorescens | 96 |

| Aspergillus niger | 12 |

| Candida rugosa | 45 |

| Rhizopus oryzae | 15 |

| Mucor javanicus | 10 |

| Burkholderia cepacia | 43 |

Data sourced from a study on lipase-catalyzed synthesis of geranyl acetate. Reaction conditions: 3 hours, 30°C. jst.go.jp

Many bioactive molecules, including certain flavor compounds, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity or sensory profile. Enzymatic kinetic resolution (EKR) is a powerful technique for separating these enantiomers. unipd.it This method utilizes the inherent enantioselectivity of enzymes like lipases, which catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. unipd.itorganic-chemistry.org

The process results in the formation of an enantioenriched acetate ester from the more reactive alcohol enantiomer, leaving behind the unreacted, enantioenriched slower-reacting alcohol enantiomer. frontiersin.orgscielo.br Theoretically, the maximum yield for the resolved product in a classic kinetic resolution is 50%. scielo.br This technique is applicable to the synthesis of chiral this compound from its racemic precursor, undec-1-en-3-ol. The structural analogue, 1-octen-3-ol, has been successfully resolved using this method. frontiersin.org

The efficiency of a kinetic resolution is measured by the conversion percentage (c) and the enantiomeric excess (ee) of both the product and the remaining substrate. An ideal resolution achieves approximately 50% conversion with high enantiomeric excess (>99%) for both the acetylated product and the unreacted alcohol. mdpi.com The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Table 2: Lipase-Catalyzed Kinetic Resolution of Various Racemic Alcohols

| Substrate | Lipase | Acyl Donor | Conversion (c, %) | Product | Product ee (%) | Unreacted Alcohol | Alcohol ee (%) |

| (RS)-4-phenyl-butan-2-ol | CAL-B | Vinyl Acetate | 49 | (R)-4-phenyl-butan-2-yl acetate | >99 | (S)-4-phenyl-butan-2-ol | >99 |

| (RS)-1-phenylethanol | Lipase PS-C 'Amano' II | Vinyl Acetate | - | (R)-acetate | >99 | (S)-alcohol | - |

| (RS)-1-octen-3-ol | Lipase | Vinyl Acetate | ~50 (at 60h) | (R)-1-octen-3-yl acetate | 99.5 | (S)-1-octen-3-ol | 99.5 |

Data compiled from studies on lipase-catalyzed kinetic resolutions. researchgate.netfrontiersin.orgmdpi.com

The efficient production of this compound via biocatalysis hinges on the careful optimization of several reaction parameters. mdpi.com While specific optimization data for this exact compound is limited, the principles can be extrapolated from extensive research on other flavor esters like isoamyl acetate and 2-phenylethyl acetate. mdpi.comnih.gov Key parameters that influence reaction rate, yield, and enzyme stability include the choice of biocatalyst, substrate and acyl donor concentrations, temperature, reaction medium (solvent), water content, and enzyme loading. jst.go.jpnih.gov

Enzyme Selection : As shown previously, the choice of lipase is paramount. Novozyme 435, an immobilized form of Candida antarctica lipase B (CALB), is frequently cited as a highly effective and robust biocatalyst for acetate ester synthesis, often resulting in high conversion rates in short reaction times. nih.govchem-soc.si

Substrate Ratio : The molar ratio of the alcohol to the acyl donor can significantly affect the reaction equilibrium and rate. For the synthesis of isoamyl acetate, a 1.6 alcohol/acid ratio was found to be optimal when using mycelium-bound lipase from Aspergillus niger. nih.gov

Temperature : Lipase activity is temperature-dependent. For the synthesis of geranyl acetate, the optimal temperature was found to be 30°C, while for rose-flavored 2-phenylethyl acetate, it was higher. jst.go.jpmdpi.com Each enzyme has an optimal temperature range for activity and stability.

Reaction Medium : While many reactions are performed in organic solvents like hexane (B92381) or heptane (B126788) to solubilize substrates and facilitate product recovery, solvent-free systems are increasingly favored as a greener alternative. scispace.commdpi.com In such systems, one of the substrates, typically the acyl donor, can act as the solvent. jst.go.jp

Enzyme Loading : The amount of enzyme used impacts the reaction rate. Higher enzyme loading generally leads to faster conversion but also increases costs. Optimization aims to find a balance. For butyl acetate synthesis, a 25% (w/w) enzyme loading was determined to be optimal. scispace.com

Water Content : In esterification reactions, water is produced as a byproduct, which can shift the equilibrium back towards the reactants and hydrolyze the ester product. In transesterification, the presence of water can lead to competitive hydrolysis of the acyl donor. Therefore, controlling water content, sometimes by adding a dehydrating agent like sodium sulphate, can improve yields. nih.gov

The table below summarizes optimized conditions for the production of several common flavor acetates, providing a model for developing a process for this compound.

Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of Various Flavor Esters

| Product | Lipase | System | Optimal Temperature | Key Findings |

| Isoamyl Acetate | Novozyme 435 | n-Hexane | 30°C | 100% esterification in 4 hours. nih.gov |

| Isoamyl Acetate | Immobilized Mucor miehei | Solvent-free | 58.7°C | Optimized using response surface methodology. researchgate.net |

| Butyl Acetate | Immobilized Rhizomucor miehei | Solvent-free | 37°C | Optimal enzyme amount was 25% (w/w). scispace.com |

| Geranyl Acetate | P. fluorescens | Vinyl Acetate (Solvent) | 30°C | External diffusion limitation reduced at 240 rpm agitation. jst.go.jp |

| 2-Phenylethyl Acetate | Packed-bed Bioreactor | Solvent-free | - | Continuous process developed using Box-Behnken design. mdpi.com |

Biosynthetic Pathways and Metabolic Studies

Elucidation of Precursor Molecules and Enzymatic Steps in Undec-1-en-3-yl Acetate (B1210297) Formation

The biosynthesis of undec-1-en-3-yl acetate is understood to be a multi-step process culminating in an esterification reaction. The direct precursors for this final step are undec-1-en-3-ol (B1598759) and an acetyl group donor, typically acetyl-coenzyme A (acetyl-CoA).

The formation of the ester bond is catalyzed by a class of enzymes known as acyltransferases. Specifically, an acetyl-CoA dependent alcohol acetyltransferase (AAT) is responsible for this reaction. This type of enzyme is well-characterized in the formation of other volatile esters in various organisms, such as the synthesis of (Z)-3-hexen-1-yl acetate in Arabidopsis thaliana. nih.gov The enzyme facilitates the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of undec-1-en-3-ol, forming this compound and releasing coenzyme A. The synthesis of similar acetate esters, such as isoamyl acetate, can also be achieved via lipase-catalyzed esterification. researchgate.net

| Precursor Molecule | Role in Biosynthesis |

| Undec-1-en-3-ol | The C11 alcohol backbone. |

| Acetyl-CoA | Donor of the acetyl group for esterification. |

| Enzyme | Reaction Catalyzed |

| Alcohol Acetyltransferase (AAT) | Undec-1-en-3-ol + Acetyl-CoA → this compound + CoA |

Investigation of Fatty Acyl Chain Elongation and Desaturation Processes

The C11 carbon skeleton of undec-1-en-3-ol is derived from the fatty acid synthesis (FAS) pathway. Standard fatty acid synthesis generally produces longer-chain fatty acids, such as the 16-carbon palmitate, from acetyl-CoA and malonyl-CoA precursors. wikilectures.euwikipedia.org The generation of an 11-carbon chain involves subsequent modification reactions.

De Novo Synthesis: Fatty acid synthase (FAS), a multi-enzyme complex, builds a saturated acyl chain, typically up to 16 carbons (palmitate). wikilectures.eu

Chain Length Modification: The formation of a C11 backbone from a longer precursor like palmitate would require chain-shortening reactions, such as a limited round of β-oxidation.

Desaturation: To introduce the double bond at the C1 position (Δ¹), a specific fatty acyl-CoA desaturase is required. Desaturases are enzymes that introduce double bonds into the acyl chain at specific locations. bu.eduresearchgate.net Humans, for example, possess Δ4, Δ5, Δ6, and Δ9 desaturases but cannot introduce double bonds beyond the Δ9 position. bu.edu

Reduction to Alcohol: The resulting undecenoyl-CoA is then reduced to its corresponding alcohol, undec-1-en-3-ol. This reduction typically occurs in a two-step process involving an acyl-CoA reductase and an alcohol dehydrogenase.

Elongation systems, which create longer fatty acids by adding two-carbon units from malonyl-CoA, also exist in the endoplasmic reticulum and mitochondria. bu.eduresearchgate.net However, for a C11 compound, pathways involving modification of more common C12, C14, or C16 fatty acids are the more probable origin.

Comparative Biosynthesis in Eukaryotic and Prokaryotic Systems

While the fundamental chemistry of fatty acid and ester synthesis is conserved, the cellular location and enzymatic machinery can differ between eukaryotes and prokaryotes.

Eukaryotic Systems: In eukaryotes like plants and fungi, de novo fatty acid synthesis primarily occurs in the cytoplasm, carried out by a large, multifunctional enzyme complex known as Type I Fatty Acid Synthase (FASI). wikipedia.org The subsequent elongation and desaturation steps mainly take place in the endoplasmic reticulum. bu.edu The formation of volatile acetate esters is a well-documented process in many eukaryotes, particularly in plants where these compounds function as "green leaf volatiles" involved in defense and signaling. nih.gov The acetyltransferases responsible are located in the cytoplasm, where they access alcohol precursors and acetyl-CoA.

Prokaryotic Systems: In most bacteria (prokaryotes), fatty acid synthesis is conducted by the Type II Fatty Acid Synthase (FASII) system. In this system, the enzymes are discrete, monofunctional proteins encoded by separate genes. wikipedia.org Bacteria can also perform anaerobic desaturation, a pathway not dependent on oxygen, to create unsaturated fatty acids. wikipedia.org While prokaryotes possess the core pathways to produce the necessary C11 fatty acid precursor, the dedicated synthesis of volatile esters like this compound is less commonly characterized compared to eukaryotes. However, the basic enzymatic capabilities for esterification exist.

| Feature | Eukaryotic Systems | Prokaryotic Systems |

| Fatty Acid Synthase | Type I (FASI): Large, single multifunctional protein in the cytosol. | Type II (FASII): Set of discrete, monofunctional enzymes. |

| Desaturation | Primarily aerobic (oxygen-dependent) desaturases. | Can utilize both aerobic and anaerobic desaturation pathways. wikipedia.org |

| Ester Formation | Well-characterized, often via specialized alcohol acetyltransferases (AATs). nih.gov | Less commonly studied for this specific class of volatile esters. |

Metabolic Fate and Enzymatic Degradation Mechanisms of this compound

The metabolic breakdown of this compound is initiated by enzymatic hydrolysis of the ester bond.

This reaction is catalyzed by non-specific esterases or lipases, which are ubiquitous in biological systems. The hydrolysis reaction cleaves the molecule into its constituent parts: undec-1-en-3-ol and acetate (as acetic acid).

Metabolic Fate of Degradation Products:

Acetate: The released acetate is a key metabolic intermediate. It is readily activated to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACSS). nih.gov This reaction requires ATP. Once converted to acetyl-CoA, it can enter various central metabolic pathways, including the citric acid cycle for energy production or be used as a building block for the biosynthesis of fatty acids and other compounds. nih.gov

Undec-1-en-3-ol: The C11 unsaturated alcohol is likely metabolized through pathways common to other fatty alcohols. The primary route would involve oxidation of the hydroxyl group back to a carboxylic acid, forming undec-1-en-3-oic acid. This fatty acid would then be primed for degradation via the β-oxidation pathway to yield acetyl-CoA units. The presence of the double bond may require the action of additional isomerase or reductase enzymes for complete degradation, similar to the β-oxidation of other unsaturated fatty acids.

Role in Chemical Communication and Semiochemistry

Undec-1-en-3-yl Acetate (B1210297) as a Pheromone Component

Pheromones are a subclass of semiochemicals used for intraspecific communication, influencing behaviors such as mating, aggregation, and alarm. While many acetate esters are well-documented pheromone components, information specifically on Undec-1-en-3-yl acetate is conspicuously absent from the scientific record.

Identification and Characterization in Insect Species

The identification of pheromone components typically involves the chemical analysis of insect glands or airborne volatiles, followed by behavioral assays.

Lepidopteran Sex Pheromone Systems

The order Lepidoptera (moths and butterflies) extensively utilizes acetate derivatives as female-emitted sex pheromones to attract males for mating. nih.gov These are often C10 to C18 straight-chain compounds with one or more double bonds. nih.gov For instance, (Z,E)-9,12-tetradecadienyl acetate is a major sex pheromone component for numerous moth species, and (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate is the primary sex attractant for the tomato pest Scrobipalpuloides absoluta. nih.gov However, a thorough review of the literature reveals no studies that have identified this compound as a component of any lepidopteran sex pheromone system.

Alarm and Aggregation Pheromones in Hymenoptera and Other Insect Orders

In the order Hymenoptera (ants, bees, and wasps), acetates are often key components of alarm pheromones. For example, isopentyl acetate is a well-known alarm pheromone in honeybees, and 3-methyl-2-buten-1-yl acetate has been identified as another alarm component in Africanized honeybees. nih.govresearchgate.net Despite the commonality of acetates in these systems, there is no available research that documents the presence or activity of this compound as an alarm or aggregation pheromone in Hymenoptera or any other insect order.

Functional Role in Intra- and Interspecific Chemical Communication

Given that this compound has not been identified in any insect species, its functional role in either intraspecific (within a species) or interspecific (between different species) communication remains entirely unknown.

Influence of Enantiomeric Composition on Pheromone Activity

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms called enantiomers ((R) and (S) forms). In many known pheromones, the biological activity is highly dependent on the specific enantiomer or the ratio of enantiomers. For instance, the enantiomeric purity of 1-octen-3-yl acetate in lavender essential oils is a key indicator of authenticity. However, as this compound has not been established as a pheromone, there have been no studies on the influence of its enantiomeric composition on biological activity in this context.

Semiochemical Activity in Non-Insect Biological Systems

Semiochemical activity is not limited to insects. Plants, for example, release a wide variety of volatile organic compounds that can attract pollinators, deter herbivores, or even signal to other plants. Many of these are esters. While related compounds like 1-octen-3-yl acetate are found naturally in plants such as mint and lavender, there is no scientific literature that reports this compound as a semiochemical in any non-insect biological system. fragranceconservatory.com

Exploration in Mammalian Semiochemistry

Currently, there is a notable lack of specific research into the role of this compound in mammalian semiochemistry. While mammals are known to utilize a complex bouquet of volatile organic compounds (VOCs) for communication related to territory, social status, and reproductive state, the specific contribution of this compound has not been elucidated. However, other acetate esters have been identified in mammalian scent marks, suggesting that compounds with similar chemical structures could play a role in conveying social information. Further investigation is required to determine if this compound is a component of any mammalian chemical profile and what its function might be.

Involvement in Plant-Plant and Plant-Insect Interactions

In the realm of plant biology, volatile organic compounds are crucial for defense and communication. Plants release a variety of VOCs, often referred to as "green leaf volatiles" (GLVs), in response to damage by herbivores. These signals can serve multiple purposes, including attracting natural enemies of the herbivores and warning neighboring plants of an impending threat.

While direct studies on this compound are scarce, research on related compounds provides significant insights. For instance, (Z)-3-hexenyl acetate, a shorter-chain acetate ester, is a well-known GLV that primes defenses in neighboring plants. researchgate.netresearchgate.net Corn seedlings exposed to (Z)-3-hexenyl acetate demonstrated an enhanced defense response against subsequent attacks by exhibiting an increase in jasmonic acid biosynthesis and the release of other volatiles. researchgate.net This priming effect allows plants to prepare for an attack before it occurs. researchgate.net

Furthermore, in a study of wild jicama (Pachyrhizus ferrugineus), the related compound 5-hexen-1-ol (B1630360) acetate was identified as one of the most abundant VOCs. This suggests that various acetate esters are integral to the chemical language of plants. Another related compound, (Z)-7-undecenyl acetate, has been identified as a semiochemical used by the insect Syncopacma cinctella. pherobase.com The closely related 10-undecen-1-yl acetate is utilized as a flavoring agent and in fragrances, often described as having a mild, fruity, rose-type odor. thegoodscentscompany.com

The structural similarities between these compounds and this compound suggest a potential role for the latter in similar plant-insect or plant-plant interactions, possibly as a component of a plant's defensive volatile blend or as an attractant for specific insects.

Table 1: Examples of Acetate Esters in Plant and Insect Chemical Communication

| Compound Name | Role | Organism(s) |

| (Z)-3-Hexenyl acetate | Plant defense priming | Corn (Zea mays), Arabidopsis thaliana |

| 5-Hexen-1-ol acetate | Abundant volatile compound | Wild Jicama (Pachyrhizus ferrugineus) |

| (Z)-7-Undecenyl acetate | Semiochemical | Syncopacma cinctella (insect) |

| 10-Undecen-1-yl acetate | Fragrance and Flavoring Agent | Various Plants |

Chemosensory Mechanisms and Olfactory Receptor Interactions

The perception of volatile compounds like this compound is mediated by the olfactory system, a complex network of receptors and neurons that translate chemical signals into neural responses.

Molecular Basis of Olfactory Receptor Binding and Activation

Olfactory receptors (ORs) are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. nih.gov The binding of an odorant molecule to an OR initiates a signaling cascade that results in the generation of an electrical signal, which is then transmitted to the brain for processing. nih.gov The specific three-dimensional structure of both the odorant and the binding pocket of the receptor determines the strength and specificity of their interaction.

The study of these interactions at a molecular level has been advanced by techniques like cryo-electron microscopy and molecular dynamics simulations. nih.gov These methods have begun to reveal the intricate structural changes that occur within an OR upon binding to a ligand, leading to its activation. nih.gov For example, research on the human olfactory receptor OR51E2 has shown how the binding of a fatty acid can induce conformational changes that trigger receptor activation. nih.gov

Despite these advances, the specific olfactory receptors that bind to this compound have not yet been identified. Deorphanizing the vast number of olfactory receptors remains a significant challenge in sensory biology. Given its structure, it is likely that this compound interacts with a specific subset of ORs that are tuned to recognize long-chain acetate esters.

Electrophysiological Approaches to Chemoreception

Electrophysiological techniques, such as electroantennography (EAG) and single-cell recordings, are powerful tools for studying the responses of olfactory sensory neurons to specific odorants. EAG measures the average electrical response of the entire antenna of an insect to a puff of odorant-laden air, providing a broad overview of which compounds can be detected. Single-cell recording, on the other hand, allows for the detailed characterization of the response of a single olfactory neuron, revealing its specificity and sensitivity to different odorants.

Currently, there are no published electroantennography or other electrophysiological studies that have specifically tested the response of any organism to this compound. However, such studies have been instrumental in understanding the olfactory systems of insects and other animals. For instance, microfluidic devices combined with calcium imaging have enabled the high-throughput screening of thousands of single olfactory sensory neurons at once, allowing for the rapid characterization of their odorant response profiles. nih.gov Applying these techniques to this compound would be a crucial step in understanding its biological relevance and the neural mechanisms underlying its detection.

Structure Activity Relationships Sar and Molecular Interactions

Correlating Chemical Structural Features of Undec-1-en-3-yl Acetate (B1210297) with Biological Response

The biological activity of Undec-1-en-3-yl acetate and related compounds is significantly influenced by its core structural components: the undecenyl carbon chain, the vinyl group (C=C double bond), and the acetate ester group. Variations in these features can lead to marked differences in biological responses, such as antimicrobial activity.

The length and saturation of the carbon chain are critical determinants of biological activity. For instance, in a study comparing the antimicrobial effects of undecan-3-one, undecan-3-ol, and undec-3-yl acetate, the ketone (undecan-3-one) was effective against fungi but did not completely inhibit bacterial growth. termedia.pl The corresponding alcohol (undecan-3-ol) showed better bacteriostatic activity but was inactive against the yeast Candida mycoderma. termedia.pl The acetate ester, undec-3-yl acetate, demonstrated the weakest antimicrobial activity among the three. termedia.pl This suggests that the presence and nature of the oxygen-containing functional group are crucial for the type and extent of antimicrobial action.

Furthermore, the position of functional groups along the undecane (B72203) chain can impact activity. Research on related compounds, such as undec-10-enoic acid derivatives, has shown that modifications at the terminus of the carbon chain can lead to potent antimicrobial agents. innovareacademics.in Although this study did not directly examine this compound, it highlights the importance of the aliphatic chain in interacting with biological targets, likely through hydrophobic interactions. innovareacademics.in

The presence of the acetate group in this compound, as opposed to a hydroxyl or ketone group, appears to diminish its antimicrobial efficacy. termedia.pl This observation is consistent with findings for other bioactive compounds where acetylation of an alcohol can reduce its activity. For example, in a study of sesquiterpenes, acetate derivatives were found to be less toxic than their corresponding alcohols, suggesting a detoxification strategy by the organism that produces them. nih.gov

The stereochemistry of the molecule, specifically the chirality at the C3 position where the acetate group is attached, can also play a role in its biological activity. While specific studies on the enantiomers of this compound are not detailed in the provided results, research on other chiral compounds, such as 1-octen-3-yl acetate in lavender oil, emphasizes the importance of enantiomeric composition for biological and sensory properties. mdpi.com

Table 1: Comparison of Antimicrobial Activity of Undecane Derivatives

| Compound | Target Organism | Observed Activity |

|---|---|---|

| Undecan-3-one | E. coli, B. subtilis | Incomplete inhibition |

| C. mycoderma, A. niger | Effective | |

| Undecan-3-ol | B. subtilis, A. niger | Strong bacteriostatic/fungistatic activity |

| C. mycoderma | Inactive |

This data is based on a study comparing the antimicrobial effects of these three related compounds. termedia.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalis.com.my This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are most important for the observed biological effect. nih.gov

For derivatives of this compound, QSAR studies can elucidate the contributions of various physicochemical properties, known as molecular descriptors, to their biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. innovareacademics.innih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For this compound derivatives, this would involve synthesizing and testing a range of analogs with variations in the alkyl chain, the position and nature of the ester group, and other substituents.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series using specialized software. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. analis.com.myelsevierpure.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.govelsevierpure.com

QSAR models can be expressed as an equation, such as: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of the molecular descriptors. The signs and magnitudes of the coefficients indicate the direction and importance of each descriptor's contribution to the activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing hydrophobicity enhances biological activity.

Computational Chemistry and Molecular Docking Studies

Computational chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological macromolecules, such as enzymes and receptors, at an atomic level. These methods can predict binding modes, estimate binding affinities, and analyze the conformational properties of the molecule, offering a deeper understanding of its mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process.

While specific docking studies for this compound were not identified, the general principles of ligand-receptor interactions can be inferred from studies on similar molecules. For a molecule like this compound, the long aliphatic chain would likely engage in hydrophobic interactions with nonpolar pockets of a receptor. The ester group, with its carbonyl oxygen, could act as a hydrogen bond acceptor.

The process of a ligand-receptor binding simulation typically involves:

Preparation of Receptor and Ligand Structures: Three-dimensional structures of the receptor (often obtained from protein databases) and the ligand are prepared. jst.go.jp

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose. researchgate.netjst.go.jp

Analysis of Binding Modes: The top-ranked poses are analyzed to identify key interactions between the ligand and the receptor. mdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor binding by simulating the dynamic behavior of the complex over time. nih.govcore.ac.uk MD simulations can reveal changes in the conformation of both the ligand and the receptor upon binding and provide a more accurate estimation of the binding free energy. nih.govimrpress.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule have different potential energies, and the ensemble of these energies is referred to as the energetic landscape.

For a flexible molecule like this compound, with its long carbon chain, a multitude of conformations are possible. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of these conformations and identify the most stable, low-energy structures. d-nb.infojournalirjpac.com

The energetic landscape of this compound can be visualized as a multi-dimensional surface where the coordinates represent the rotatable bonds and the height represents the potential energy. The low-energy regions on this surface correspond to the most stable conformations. Understanding this landscape is crucial for predicting which conformations are most likely to be biologically active.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Undecan-3-one |

| Undecan-3-ol |

| Undec-10-enoic acid |

| 1-Octen-3-yl acetate |

| Acetyldeschloroelatol |

| Acetylelatol |

| Deschloroelatol |

| Elatol |

| 8-acetylcaespitol |

| Caespitol |

| Tiotropium |

| Arecoline |

| Acetylcholine |

| Mirabegron |

| Tamsulosin |

| Butyrolactone I |

| Linalool |

Advanced Analytical Methodologies for Characterization and Detection

Advanced Chromatographic Techniques for Undec-1-en-3-yl Acetate (B1210297) Analysis

Chromatographic methods are central to the analysis of volatile compounds like Undec-1-en-3-yl acetate, offering powerful separation capabilities that are essential for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.net It combines the high-resolution separation power of gas chromatography with the precise detection and identification capabilities of mass spectrometry. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually helium, transports the vaporized compounds through a long, thin capillary column. scholarsresearchlibrary.com For acetate esters and similar volatile compounds, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5), is commonly used. mdpi.com The separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase, which is dependent on their boiling points and polarity.

As each compound elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. mdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. aesacademy.org The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against extensive commercial databases like the National Institute of Standards and Technology (NIST) library. scholarsresearchlibrary.commdpi.com Quantification can be performed accurately by integrating the peak area and comparing it to a calibration curve generated from standards. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Acetate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | HP-5MS (or equivalent) | Non-polar column for separation based on boiling point. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium | Inert gas to move sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for efficient separation. |

| Injection Mode | Split | Prevents column overloading with concentrated samples. |

| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the analyte. mdpi.com |

| Oven Program | Temperature ramp (e.g., 40°C to 280°C at 5°C/min) | Separates compounds with a wide range of boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode for creating reproducible fragmentation. mdpi.com |

| MS Scan Range | m/z 35-350 | Covers the expected mass range of fragments. mdpi.com |

| Ion Source Temp. | ~230 °C | Maintains ions in the gas phase without degradation. mdpi.com |

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Undec-1-en-3-yl acetate and (S)-Undec-1-en-3-yl acetate. While these enantiomers have identical physical properties like boiling point and mass spectrum, they often exhibit different biological and sensory properties. wisc.edu Therefore, standard GC columns cannot separate them.

Chiral Gas Chromatography is a specialized technique used to separate enantiomers. uni-muenchen.de This is accomplished by using a chiral stationary phase (CSP) in the GC column. wisc.edutum.de These stationary phases are themselves enantiomerically pure and interact differently with the (R) and (S) enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing for their separation and quantification. uni-muenchen.de

Modified cyclodextrins, such as those derivatized with silyl (B83357) groups, are common CSPs for this purpose (e.g., CYCLOSIL-B). mdpi.comtum.de The determination of the enantiomeric ratio (or enantiomeric excess, ee) is crucial for authenticity studies. Often, one enantiomer predominates in nature, whereas a synthetic version of the compound may be a racemic mixture (a 50:50 ratio of both enantiomers). For instance, studies on the related compound 1-octen-3-yl acetate in lavender oil have shown that a high enantiomeric purity of the (R)-enantiomer is indicative of natural origin, and the presence of the (S)-enantiomer could suggest adulteration with a synthetic racemate. mdpi.comresearchgate.net The enantiomeric ratio is calculated from the relative peak areas of the two separated enantiomers in the chromatogram. mdpi.com

For highly complex samples where this compound might be a minor component, such as in some essential oils, conventional one-dimensional GC may not provide sufficient resolution. Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is an advanced technique that offers significantly enhanced separation power and peak capacity. chromatographyonline.com

GC×GC utilizes two different columns connected in series via a modulator. The first-dimension column is typically a standard non-polar column, which separates compounds based primarily on their volatility (boiling point). chromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, much shorter column. This second-dimension column usually has a different stationary phase, often a polar one (like a wax or a high-phenyl polysiloxane phase), which separates the compounds based on polarity. chromatographyonline.com

This two-tiered separation spreads the peaks across a two-dimensional plane, dramatically improving resolution and allowing for the separation of compounds that would co-elute in a single-column setup. The resulting data is visualized as a contour plot, where compounds with similar properties cluster together, aiding in identification. This technique is particularly valuable for the detailed characterization of complex volatile profiles and for detecting trace components that might otherwise be obscured by major constituents. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would show distinct signals for the vinyl protons (=CH₂ and -CH=), the proton attached to the chiral center (-CH-O-), the methylene (B1212753) protons of the long alkyl chain, and the sharp singlet for the methyl protons of the acetate group. The coupling constants (J-values) between adjacent protons help to establish the connectivity of the atoms.

¹³C NMR provides a count of the unique carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester, the two olefinic carbons of the double bond, the carbon atom bonded to the ester oxygen, and the various methylene carbons in the alkyl chain. The chemical shifts are highly indicative of the type of carbon atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (acetate) | ~2.05 | Singlet | Characteristic signal for acetyl protons. |

| CH=CH₂ | ~5.80 | ddd | Vinyl proton adjacent to the chiral center. |

| CH=CH ₂ | ~5.25 | dd | Vinyl proton (trans to C3). |

| CH=CH ₂ | ~5.15 | dd | Vinyl proton (cis to C3). |

| O-CH | ~5.40 | m | Proton on the chiral, ester-bearing carbon. |

| -CH₂- (adjacent to CH-O) | ~1.60 | m | Methylene group at C4. |

| -(CH₂)₆- | ~1.2-1.4 | m | Overlapping signals from the bulk alkyl chain. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (ester) | ~170.5 | Carbonyl carbon. |

| C H=CH₂ | ~135.0 | Olefinic carbon. |

| CH=C H₂ | ~117.5 | Terminal olefinic carbon. |

| O-CH | ~75.0 | Chiral carbon attached to oxygen. |

| CH₃ (acetate) | ~21.0 | Acetyl methyl carbon. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of an ester and an alkene.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Another key feature for acetate esters is a strong C-C-O stretching vibration found at a uniquely high wavenumber, around 1240 cm⁻¹, which is highly diagnostic for the acetate group. spectroscopyonline.com The presence of the vinyl group (C=C) would give rise to a medium-intensity C=C stretching band around 1645 cm⁻¹ and C-H stretching and bending vibrations associated with sp² hybridized carbons.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong |

| C-O (Ester) | Stretch (asymmetric) | ~1240 | Strong, diagnostic for acetate spectroscopyonline.com |

| C-O (Ester) | Stretch (symmetric) | ~1050 | Medium |

| =C-H (Alkene) | Stretch | ~3080 | Medium |

| C=C (Alkene) | Stretch | ~1645 | Medium |

| =C-H (Alkene) | Bend (out-of-plane) | ~990 and ~920 | Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Undec-1-en-3-yl acetate |

| (S)-Undec-1-en-3-yl acetate |

| 1-octen-3-yl acetate |

| Helium |

Development of High-Throughput Screening Assays for Biological Activity Evaluation

High-throughput screening (HTS) represents a important approach in drug discovery and the biological evaluation of chemical compounds. d-nb.infoimtm.cz This methodology employs automation and miniaturization to rapidly test large libraries of compounds for their effects on specific biological targets or cellular phenotypes. d-nb.infoevotec.com The primary goal of HTS is to identify "hits," which are compounds that exhibit activity in a given assay. evotec.com These initial findings can then guide further research, including hit-to-lead optimization and the establishment of structure-activity relationships (SARs). evotec.com

Impedimetric Methods for Assessing Microbial Viability in Response to this compound

Impedimetric methods offer a rapid and label-free approach to monitoring microbial viability by measuring the electrical impedance of a culture medium. termedia.plresearchgate.net As microorganisms grow and metabolize, they alter the ionic composition and conductivity of their environment, leading to changes in impedance. termedia.pl This technique can be used to assess the antimicrobial activity of chemical compounds by monitoring the inhibition of microbial growth in their presence. termedia.pl

While research specifically detailing the impedimetric analysis of this compound is limited, a study on its positional isomer, undec-3-yl acetate , provides valuable insights into the potential application of this methodology. In this study, the antimicrobial activity of undec-3-yl acetate was evaluated against a panel of microorganisms using an impedimetric method with a Bactometer M64 System. termedia.pl The viability of the microbial populations was assessed by measuring changes in the electrical impedance of the growth medium over a 72-hour incubation period. termedia.pl

The study revealed that undec-3-yl acetate exhibited limited antimicrobial activity compared to its corresponding ketone (undecan-3-one) and alcohol (undecan-3-ol). termedia.pl Specifically, at the concentrations tested, undec-3-yl acetate did not significantly affect the growth of Escherichia coli or the yeast Candida mycoderma. termedia.plresearchgate.net However, statistically significant, though not profound, activity was observed against the bacterium Bacillus subtilis and the mold Aspergillus niger at higher concentrations. termedia.plresearchgate.net

The minimum inhibitory concentration (MIC) for undec-3-yl acetate against all tested strains was greater than 10 µl/ml, indicating relatively low potency. termedia.plresearchgate.net Despite this, the impedimetric data showed a concentration-dependent effect on the growth of B. subtilis and A. niger. termedia.pl These findings demonstrate the utility of impedimetric methods in quantifying the subtle effects of a compound on microbial growth kinetics.

Antimicrobial Activity of Undec-3-yl Acetate against various microorganisms

| Microorganism | Strain | Activity of Undec-3-yl Acetate | Minimum Inhibitory Concentration (MIC) (µl/ml) |

|---|---|---|---|

| Escherichia coli | ATCC 8793 | No significant effect | > 10 |

| Bacillus subtilis | ATCC 6633 | Statistically significant activity at 10 µl/ml | > 10 |

| Candida mycoderma | ŁOCK 0008 | No significant effect | > 10 |

Ecological and Applied Research Perspectives in Integrated Pest Management

Scientific Basis for Pheromone-Based Pest Control Strategies

Semiochemicals, which are signaling molecules used in interactions between organisms, form the scientific foundation for a range of modern pest control strategies. plantprotection.pl These substances are broadly categorized into pheromones (for intraspecific communication) and allelochemicals (for interspecific communication). plantprotection.pl Pheromone-based strategies, in particular, leverage the chemical signals that insects use for vital behaviors like mating, aggregating, or signaling alarm. plantprotection.plresearchgate.net The primary advantage of these strategies is their ability to manipulate insect behavior in a highly specific and targeted manner. agrimagazine.in

The scientific application of pheromones in Integrated Pest Management (IPM) is diverse and includes several key techniques:

Monitoring: Pheromone-baited traps are highly sensitive tools used to detect the presence of a pest, monitor its population density, and determine seasonal activity peaks. plantprotection.plentomoljournal.comuliege.be This information allows for precisely timed interventions, reducing the need for prophylactic pesticide applications. entomoljournal.com

Mating Disruption: This technique involves saturating an area with a high concentration of a synthetic sex pheromone. uliege.bebasf.com The abundance of the pheromone confuses male insects, preventing them from locating females and thereby disrupting the mating process and reducing reproduction rates. entomoljournal.comuliege.bebasf.com This method is particularly effective in controlling moth populations in orchards. uliege.be

Mass Trapping: This strategy aims to remove a large number of pests from an area by luring them into traps using pheromones. plantprotection.plnih.gov By deploying a high density of traps, pest populations can be significantly reduced, a method used against pests like the red palm weevil. entomoljournal.com

Attract-and-Kill: This approach combines a pheromone attractant with a killing agent, such as an insecticide, on a specific target. entomoljournal.comnih.gov Pests are lured to the target and eliminated, minimizing the widespread application of toxins. entomoljournal.com

Push-Pull Strategy: A more complex behavioral manipulation, this strategy uses a combination of repellents ("push") to drive pests away from the primary crop and attractants ("pull") to lure them towards trap crops or traps. entomoljournal.comnih.gov

The effectiveness of these strategies relies on the species-specific nature of most pheromones, which ensures that beneficial or non-target organisms are largely unaffected. agrimagazine.inuliege.be The structure of many known insect pheromones consists of unbranched aliphatic chains (C9-C18) with one or more double bonds and an acetate (B1210297), alcohol, or aldehyde functional group. plantprotection.pl Because these pheromones are integral to insect reproduction and survival, the development of resistance is considered highly unlikely. basf.com

Integration of Undec-1-en-3-yl Acetate-Based Semiochemicals into Sustainable Agricultural Practices

Sustainable agriculture is an approach that seeks to be environmentally sound, economically viable, and socially responsible. fondsdedotationroullier.orgucs.org It emphasizes the conservation of natural resources, protection of biodiversity, and reduction of reliance on synthetic chemical inputs. fondsdedotationroullier.orgfao.org The integration of highly specific semiochemicals like this compound aligns perfectly with these principles.

Undecenyl acetate, a synonym for this compound, has been identified as a pheromone component for insect species such as the Red postman butterfly (Heliconius erato) and moths in the Adoxophyes genus. pherobase.com The use of such a species-specific compound in agriculture offers a sustainable alternative to broad-spectrum insecticides, which can harm non-target insects, including pollinators and natural predators of pests. agrimagazine.inbattelle.org

The integration of this compound into sustainable farming can be envisioned through several IPM tactics, mirroring established practices for other pheromones:

Enhanced Monitoring in Orchards and Vineyards: Traps baited with synthetic this compound could be used to specifically monitor for pests like Adoxophyes species, which are known tortricid moths. This allows growers to apply control measures only when and where they are needed, a core tenet of sustainable agriculture. entomoljournal.comucs.org

Mating Disruption Programs: For pests where this compound is a key sex pheromone, dispensers releasing the synthetic compound could be deployed to prevent male moths from finding females. uliege.be This would reduce the pest population in subsequent generations without the use of toxic chemicals, thereby protecting the local ecosystem. fondsdedotationroullier.org

Synergistic Applications: Research has shown that combining sex pheromones with host-plant volatiles can increase the attraction of male insects to traps. researchgate.net Future strategies could involve pairing this compound with specific plant-based compounds to create more effective and targeted lures, further enhancing the efficiency and sustainability of the control method.

Table 1: Potential IPM Applications of this compound in Sustainable Agriculture

| IPM Strategy | Target Pest Group | Mechanism of Action | Alignment with Sustainable Principles |

| Monitoring | Adoxophyes spp. (Tortricid Moths) | Lures male moths to traps for population detection and density estimation. plantprotection.plentomoljournal.com | Reduces unnecessary pesticide use by enabling targeted, data-driven interventions. entomoljournal.comucs.org |

| Mating Disruption | Adoxophyes spp., Heliconius erato | Saturates the environment with the pheromone, preventing males from locating females for reproduction. uliege.bebasf.com | Provides a non-toxic control method, preserving beneficial insects and biodiversity. agrimagazine.inbattelle.org |

| Mass Trapping | Adoxophyes spp. | Removes a significant portion of the male pest population from the field. nih.gov | Reduces pest density directly without broad environmental contamination. fondsdedotationroullier.org |

Environmental Considerations in the Development and Application of Synthetic Semiochemicals

The use of synthetic semiochemicals like this compound in pest management is driven by a desire for more environmentally sustainable solutions compared to conventional pesticides. battelle.org These compounds offer significant ecological advantages. Because they are often species-specific, the risk to non-target organisms, including beneficial insects and pollinators, is minimal, which helps preserve biodiversity within agricultural landscapes. agrimagazine.inbattelle.org Furthermore, semiochemicals are typically used at concentrations close to those found in nature and tend to be volatile, allowing them to dissipate rapidly in the environment. uliege.be This reduces the risk of soil and water contamination commonly associated with traditional pesticides. agrimagazine.in

Despite these benefits, there are important environmental and regulatory considerations. The production of synthetic semiochemicals involves chemical processes, and it is crucial that these syntheses are efficient and minimize hazardous waste. The purification of the final product is also critical, as impurities could potentially alter the behavioral response of the target insect or affect other organisms. orgsyn.orggoogle.com

From a practical standpoint, while semiochemicals themselves pose a low risk, their successful implementation requires a solid understanding of pest ecology and behavior. entomoljournal.com There can be challenges related to the effective deployment of dispensers, ensuring a consistent release rate under varying environmental conditions like temperature and wind speed. uliege.be Regulatory frameworks, originally designed for conventional chemical pesticides, can also present hurdles for the registration of semiochemicals, even though their risk profile is fundamentally different. battelle.org Therefore, ongoing research and development are focused not only on discovering new semiochemicals but also on optimizing their synthesis, formulation, and application methods to maximize their environmental benefits and ensure their effective integration into sustainable pest management programs.

Q & A

Basic: What experimental protocols are recommended for synthesizing Undec-1-en-3-yl acetate with high purity and yield?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity). Use gas chromatography–mass spectrometry (GC-MS) to monitor reaction progress and quantify impurities . For reproducibility, document reagent sources (e.g., ≥98% purity) and equipment specifications (e.g., reflux condenser type). Purification via fractional distillation or column chromatography should be validated using nuclear magnetic resonance (NMR) to confirm structural integrity . Peer-reviewed protocols in journals like Reviews in Analytical Chemistry provide benchmark yield data for comparison .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR (¹H and ¹³C): Assign peaks using reference spectra from databases like SciFinder or Reaxys, focusing on diagnostic signals (e.g., acetate methyl protons at ~2.0 ppm and olefinic protons at ~5.3 ppm) .

- GC-MS: Compare retention indices and fragmentation patterns against authentic standards to confirm identity .

- IR Spectroscopy: Validate ester carbonyl stretches (~1740 cm⁻¹) and alkene C-H stretches (~3100 cm⁻¹) .

Cross-validate results with literature to resolve ambiguities .

Basic: How does this compound stability vary under different storage conditions?

Methodological Answer:

Conduct accelerated stability studies by exposing the compound to controlled stressors (light, heat, humidity). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life . Store samples in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation. Publish raw stability data in supplementary materials to aid reproducibility .

Advanced: What mechanistic insights explain the biological activity of this compound in olfactory systems?

Methodological Answer:

Employ in vitro receptor-binding assays (e.g., HEK293 cells expressing human olfactory receptors) to measure dose-response curves. Pair with molecular dynamics simulations to map ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic contacts . Validate findings using site-directed mutagenesis to identify critical amino acid residues . Discrepancies between computational predictions and experimental IC₅₀ values may require re-evaluating force field parameters .

Advanced: How can computational models predict the ecological impact of this compound in terrestrial ecosystems?

Methodological Answer:

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and toxicity thresholds. Parameterize models with experimental data from soil microcosm studies, measuring half-lives under aerobic/anaerobic conditions . Compare predicted environmental concentrations (PEC) with LC₅₀ values for non-target organisms (e.g., Daphnia magna) using probabilistic risk assessment frameworks . Address model uncertainties via Monte Carlo simulations .

Advanced: What strategies resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Meta-analysis: Aggregate data from peer-reviewed studies, noting measurement conditions (e.g., solvent, temperature). Use statistical tools (ANOVA, principal component analysis) to identify outliers .

- Interlaboratory Studies: Collaborate with independent labs to replicate key experiments (e.g., vapor pressure measurements) using standardized protocols .

- Critical Review: Assess methodological rigor in conflicting studies—e.g., calibration errors in GC-MS or inadequate NMR referencing .

Advanced: How can researchers design experiments to elucidate the stereochemical effects of this compound in chiral environments?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- Circular Dichroism (CD): Correlate CD spectra with computational predictions (e.g., time-dependent density functional theory) to assign absolute configurations .

- Biological Assays: Test enantiomers in behavioral assays (e.g., insect electrophysiology) to determine stereoselective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.